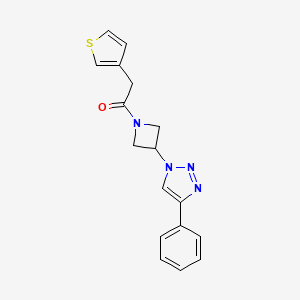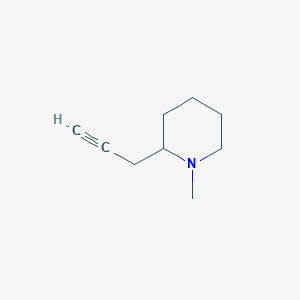![molecular formula C10H13KN2O4 B2736258 Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate CAS No. 2137970-39-7](/img/structure/B2736258.png)
Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate, also known as POT, is a chemical compound that belongs to the class of oxazole derivatives. POT has gained attention in recent years due to its potential as a therapeutic agent in various diseases.
Mechanism Of Action
The mechanism of action of Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate is not fully understood. However, it has been suggested that it works by inhibiting the production of pro-inflammatory cytokines, which are involved in the development of various diseases. Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate also inhibits the activity of certain enzymes, which play a role in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function in animal models. Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate has also been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Advantages And Limitations For Lab Experiments
One of the advantages of using Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of using Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate. One potential direction is to study its potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential as a new antibiotic. Additionally, further research is needed to fully understand the mechanism of action of Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate and its potential as a therapeutic agent in various diseases.
Conclusion:
In conclusion, Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate is a chemical compound that has gained attention in recent years due to its potential as a therapeutic agent in various diseases. Its anti-inflammatory, anti-cancer, and antibacterial properties make it a potential candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent in various diseases.
Synthesis Methods
The synthesis of Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate involves the reaction of 3-methoxypyrrolidine with ethyl 2-amino-4,5-dicyano-3-thiophenecarboxylate, followed by cyclization with phosphorous oxychloride. The resulting product is then treated with potassium carbonate to give Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate.
Scientific Research Applications
Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4.K/c1-15-7-2-3-12(4-7)5-9-11-8(6-16-9)10(13)14;/h6-7H,2-5H2,1H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEWOCUIGWYPQK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)CC2=NC(=CO2)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13KN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2736176.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2736177.png)

![N-(4-acetylphenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2736182.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2736184.png)
![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2736185.png)


![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2736191.png)

![Rel-(3a,6a-dimethyl-hexahydro-1H-furo[3,4-c])pyrrole hydrochloride](/img/no-structure.png)
![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2736197.png)